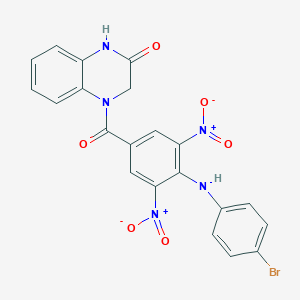
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as BDHQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDHQ is a quinoxaline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of enzymes such as tyrosinase and topoisomerase II. Tyrosinase is an enzyme involved in the synthesis of melanin, and its inhibition by 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can lead to skin whitening effects. Topoisomerase II is an enzyme involved in DNA replication and repair, and its inhibition by 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can lead to anticancer effects.
Biochemical and Physiological Effects:
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been reported to have various biochemical and physiological effects, including antimicrobial, antioxidant, and anticancer properties. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has also been reported to have antioxidant properties, which can protect cells from oxidative damage. In addition, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to have anticancer properties, which can inhibit the growth of cancer cells.
実験室実験の利点と制限
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using different methods, and it is stable under various conditions. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can also be modified to introduce different functional groups, which can be used for various applications. However, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one also has some limitations for lab experiments, including its toxicity and limited solubility in water. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be toxic to cells at high concentrations, and its limited solubility in water can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research on 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. New synthesis methods can improve the yield and purity of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one and reduce the use of toxic reagents. The investigation of its mechanism of action can provide insights into its biological activity and lead to the development of new drugs. The exploration of its potential applications in various fields can lead to the discovery of new materials and technologies.
合成法
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using different methods, including the reaction of 3,4-dihydroquinoxalin-2(1H)-one with 4-(4-aminophenyl)-3,5-dinitrobenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 4-(4-bromophenylamino)-3,5-dinitrobenzoic acid with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a coupling reagent such as EDC and NHS. The yield of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one using these methods is reported to be around 60-70%.
科学的研究の応用
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been reported to have antimicrobial, antioxidant, and anticancer properties. In materials science, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been used as a fluorescent probe for the detection of metal ions and as a chiral selector for the separation of enantiomers.
特性
IUPAC Name |
4-[4-(4-bromoanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONNJDQQLWDZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

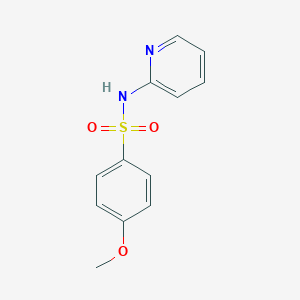
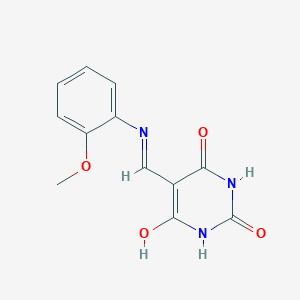
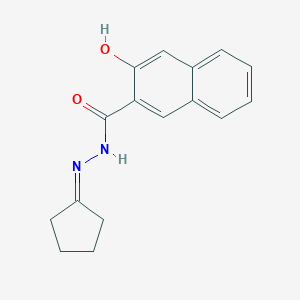

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512314.png)
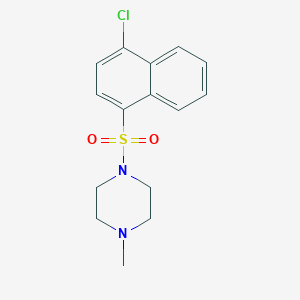
![6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B512318.png)
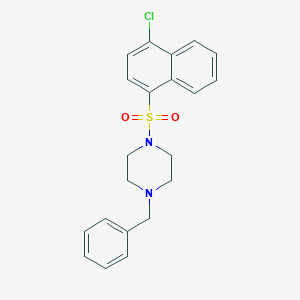
![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B512322.png)
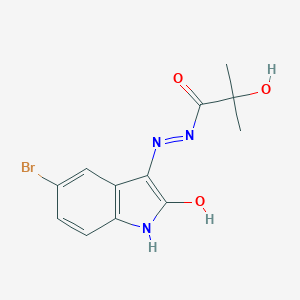
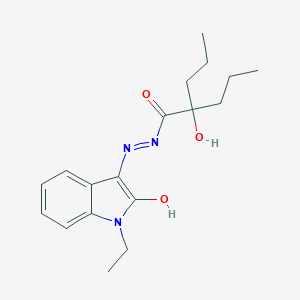

![2-[(3-Methyl-5-oxo-1,4-dihydropyrazol-4-yl)-(3-nitrophenyl)methyl]propanedinitrile](/img/structure/B512338.png)
![3-hydroxy-N-(2-methylphenyl)-4-{[(3-methylphenyl)imino]methyl}-2-naphthamide](/img/structure/B512348.png)